Cas no 20231-89-4 (Triacetylgitoxin)
Triacetylgitoxin structure
Product Name:Triacetylgitoxin
CAS 번호:20231-89-4
MF:C47H70O17
메가와트:907.048516750336
CID:1392583
Update Time:2023-03-31
Triacetylgitoxin 화학적 및 물리적 성질
이름 및 식별자
-
- (3beta,5beta,14xi,16beta)-16-(acetyloxy)-3-{[2,6-dideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxy-alpha-D-ribo-hexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide
- LogP
- (3beta,5beta,14xi,16beta)-16-(acetyloxy)-3-{[2,6-dideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxy-alpha-D-ribo-hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxy-alpha-D-ribo-hexopyranosyl]ox
- Card-20(22)-enolide, 3-((o-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-o-3-o-acetyl-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-3-acetyl-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)-16-(acetyloxy)-14-hydroxy-, (3-beta,5-beta,16-beta)-
- Gitoxin, 3',3'',16-triacetate
- Triacetylgitoxin
-
- 인치: 1S/C47H70O17/c1-22-42(53)33(51)17-38(56-22)63-43-24(3)58-40(19-35(43)60-26(5)49)64-44-23(2)57-39(18-34(44)59-25(4)48)62-30-11-13-45(7)29(16-30)9-10-32-31(45)12-14-46(8)41(28-15-37(52)55-21-28)36(61-27(6)50)20-47(32,46)54/h15,22-24,29-36,38-44,51,53-54H,9-14,16-21H2,1-8H3/t22-,23-,24-,29-,30+,31+,32-,33+,34+,35+,36+,38-,39-,40-,41+,42-,43-,44-,45+,46-,47?/m1/s1
- InChIKey: PCQDMIPSRSEJBQ-FAIGCKMNSA-N
- 미소: O([H])C12C([H])([H])[C@@]([H])([C@]([H])(C3=C([H])C(=O)OC3([H])[H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21[H])O[C@]1([H])C([H])([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[C@]1([H])C([H])([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[C@]1([H])C([H])([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
계산된 속성
- 정밀분자량: 906.461
- 동위원소 질량: 906.461
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 17
- 중원자 수량: 64
- 회전 가능한 화학 키 수량: 13
- 복잡도: 1790
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 20
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.3
실험적 성질
- 밀도: 1.32
- 비등점: 913.5°C at 760 mmHg
- 플래시 포인트: 259.3°C
- 굴절률: 1.571
Triacetylgitoxin 관련 문헌
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
20231-89-4 (Triacetylgitoxin) 관련 제품
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
추천 공급업체
SHOCHEM(SHANGHAI) CO.,lTD
골드 회원
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
Yunnanjiuzhen
골드 회원
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량